![molecular formula C₂₉H₃₄N₆O·3HCl B1145261 7-[trans-4-(4-Methylpiperazin-1-Yl)cyclohexyl]-5-(4-Phenoxyphenyl)-7h-Pyrrolo[2,3-D]pyrimidin-4-Amine CAS No. 479501-40-1](/img/structure/B1145261.png)
7-[trans-4-(4-Methylpiperazin-1-Yl)cyclohexyl]-5-(4-Phenoxyphenyl)-7h-Pyrrolo[2,3-D]pyrimidin-4-Amine
Overview
Description
This compound is a complex organic molecule that has been studied in the context of its interactions with various kinases . It has been used in the crystallization of these proteins, aiding in the understanding of their structure and function .
Molecular Structure Analysis
The compound has been used in X-ray diffraction studies to determine the structure of various kinases . These studies have provided valuable insights into the molecular interactions between the compound and the ATP-binding sites of these proteins .Chemical Reactions Analysis
The compound has been used in studies investigating its interactions with various kinases . When a compound binds competitively to the ATP-binding site of a kinase crystallized with SKF86002, it displaces the fluorescent SKF86002 and the crystal loses its fluorescence .Scientific Research Applications
Oncology
A 419259 has been identified as a potent inhibitor of Src family kinases, which are often involved in cancer progression . It has shown to suppress proliferation and induce apoptosis in Chronic Myeloid Leukemia (CML) cell lines, including CD34+. It also inhibits Acute Myeloid Leukemia (AML) stem cell proliferation both in vitro and in vivo .
Pharmacology
In the field of pharmacology, A 419259 has been used as a potent inhibitor of Hck, a Src family kinase . This inhibition has been shown to suppress proliferation and induce apoptosis in CML cell lines, including CD34+ .
Medicine
A 419259 has been used in medicine for its ability to inhibit Src family kinases, which play a role in various diseases. For example, it has been used to inhibit the proliferation of Acute Myeloid Leukemia (AML) stem cells both in vitro and in vivo .
Biology
In biology, A 419259 is known to be a potent inhibitor of Src family kinases, which are involved in various cellular processes . It has been used to study the role of these kinases in different biological systems.
Immunology
A 419259 has been used in immunology research due to its ability to inhibit Src family kinases, which play a crucial role in immune cell signaling .
Genetics
In genetics, A 419259 has been used to study the role of Src family kinases in genetic diseases. For example, it has been used to study the role of these kinases in Chronic Myelogenous Leukemia (CML), a genetic disease .
Future Directions
properties
IUPAC Name |
7-[4-(4-methylpiperazin-1-yl)cyclohexyl]-5-(4-phenoxyphenyl)pyrrolo[2,3-d]pyrimidin-4-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H34N6O/c1-33-15-17-34(18-16-33)22-9-11-23(12-10-22)35-19-26(27-28(30)31-20-32-29(27)35)21-7-13-25(14-8-21)36-24-5-3-2-4-6-24/h2-8,13-14,19-20,22-23H,9-12,15-18H2,1H3,(H2,30,31,32) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDVSOQRNTAPCHB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2CCC(CC2)N3C=C(C4=C(N=CN=C43)N)C5=CC=C(C=C5)OC6=CC=CC=C6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H34N6O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-[trans-4-(4-Methylpiperazin-1-Yl)cyclohexyl]-5-(4-Phenoxyphenyl)-7h-Pyrrolo[2,3-D]pyrimidin-4-Amine | |
CAS RN |
364042-47-7 | |
Record name | A 419259 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0364042477 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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